molecular formula C12H11BrO4 B6609749 4-(3-bromo-4-methoxyphenyl)oxane-2,6-dione CAS No. 2353647-86-4

4-(3-bromo-4-methoxyphenyl)oxane-2,6-dione

Cat. No.: B6609749
CAS No.: 2353647-86-4
M. Wt: 299.12 g/mol
InChI Key: QHFJHIAIBOGZBG-UHFFFAOYSA-N
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Description

4-(3-bromo-4-methoxyphenyl)oxane-2,6-dione is a versatile chemical compound with a unique structure that offers a wide range of applications in scientific research. Its molecular formula is C12H11BrO4, and it is known for its potential in various studies due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromo-4-methoxyphenyl)oxane-2,6-dione typically involves the bromination of 4-methoxybenzaldehyde using a brominating reagent such as 1,3-di-n-butylimidazolium tribromide . This reaction is carried out under solvent-free conditions, making it an efficient and environmentally friendly method.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar bromination techniques with appropriate scaling of reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(3-bromo-4-methoxyphenyl)oxane-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-(3-bromo-4-methoxyphenyl)oxane-2,6-dione has immense potential in scientific research due to its unique structure. It is used in various fields, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In the study of biochemical pathways and interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(3-bromo-4-methoxyphenyl)oxane-2,6-dione exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity to various receptors and enzymes. These interactions can lead to changes in biochemical pathways, influencing cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

    3-bromo-4-methoxybenzaldehyde: A related compound with similar bromination and methoxy functional groups.

    4-bromo-N,N-bis(4-methoxyphenyl)aniline: Another compound with bromine and methoxy groups, used in different chemical applications.

Uniqueness

4-(3-bromo-4-methoxyphenyl)oxane-2,6-dione stands out due to its oxane-2,6-dione structure, which provides unique reactivity and potential for diverse applications. Its combination of bromine and methoxy groups enhances its versatility in chemical synthesis and research.

Properties

IUPAC Name

4-(3-bromo-4-methoxyphenyl)oxane-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO4/c1-16-10-3-2-7(4-9(10)13)8-5-11(14)17-12(15)6-8/h2-4,8H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFJHIAIBOGZBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)OC(=O)C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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